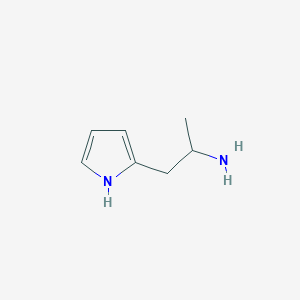

1-(1H-pyrrol-2-yl)propan-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1H-pyrrol-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILHJBJCXDNUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540818 | |

| Record name | 1-(1H-Pyrrol-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-40-1 | |

| Record name | α-Methyl-1H-pyrrole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90000-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Pyrrol-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationships Sar and Structural Modifications

Impact of Pyrrole (B145914) Ring Substitution on Biological Activity

The pyrrole ring is a crucial pharmacophore, and substitutions on this heterocyclic moiety can modulate the compound's interaction with biological targets. nih.gov

The introduction of halogen atoms to the pyrrole ring can significantly alter the biological activity of pyrrole-containing compounds. researchgate.netnih.gov Studies on related halogenated pyrrole derivatives have shown that halogenation can enhance antiproliferative and antifungal activities. researchgate.netnih.gov For instance, in a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position resulted in a significant enhancement of potency against several cancer cell lines, with IC50 values dropping to sub-micromolar levels. nih.gov This suggests that the presence of a halogen at specific positions on the pyrrole ring is important for cytotoxic activity. nih.gov

The type and position of the halogen atom are critical. For example, the substitution pattern of halogens on a phenylpyrrole structure is a key determinant of its antifungal properties. researchgate.net The use of fluorine, in particular, can enhance membrane permeability due to its ability to form strong bonds and its relatively small size, which mimics a hydrogen atom. mdpi.com

Table 1: Effect of Halogenation on the Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine Analogs

| Compound | Substitution | IC50 (μM) against MDA-MB-231 |

|---|---|---|

| 1 | 2,4-dichloro | Low micromolar |

| 2 | 2,4-dichloro, 7-iodo | Sub-micromolar |

| 3 | Unspecified | Less potent |

| 4 | 7-iodo | More potent than 3 |

Data sourced from a study on halogenated pyrrolo[3,2-d]pyrimidines, which demonstrates the significant increase in potency with the addition of iodine at the C7 position. nih.gov

Methylation of the pyrrole moiety can also have a profound impact on biological activity. In related cathinone (B1664624) analogs, methylation at the 4-position of the aromatic ring has been shown to increase activity at the serotonin (B10506) transporter (SERT) relative to the dopamine (B1211576) transporter (DAT). nih.gov Specifically, 4-methyl and 4-ethyl analogs of methcathinone (B1676376) exhibit enhanced potency for inhibiting neurotransmitter uptake at SERT. nih.gov This suggests that methylation of the pyrrole ring in 1-(1H-pyrrol-2-yl)propan-2-amine could similarly modulate its selectivity for different monoamine transporters.

Furthermore, studies on amphetamine isomers have shown that methylation of the phenyl ring can lead to varied potencies in releasing neurotransmitters like noradrenaline, dopamine, and serotonin. nih.gov The position of the methyl group is crucial in determining these effects. nih.gov

Role of the Amine Moiety and its Substitution Patterns

The amine group is a critical functional group in many psychoactive compounds, and its substitution pattern plays a key role in determining the pharmacological profile of this compound. wikipedia.orgwikipedia.org

The position of the amine group and the steric bulk of its substituents are crucial for activity. In cathinone analogs, increasing the size and bulk of the substituent on the amine nitrogen generally leads to a decrease in potency as a releasing agent. nih.gov For example, homologation of the N-methyl group of methcathinone to an ethyl or n-propyl group results in a small decline in potency. nih.gov This suggests that larger substituents on the amine of this compound may hinder its interaction with its target sites.

Studies on phenethylamine (B48288) derivatives have shown that compounds with longer alkyl groups and smaller ring-sized compounds at the alkylamine position exhibit stronger inhibitory activities on dopamine reuptake. nih.gov The structural arrangement of the amine group in relation to the aromatic ring is a key determinant of its interaction with transporters like the dopamine transporter (DAT). nih.gov

N-methylation of primary amines is a significant metabolic pathway that can alter the duration of action and metabolic fate of a compound. nih.gov N-methylated amphetamines, for instance, are metabolized by the cytochrome P450 enzyme CYP2D6. nih.gov The process of N-demethylation can produce active metabolites, such as the conversion of methamphetamine to amphetamine. researchgate.netnewhaven.edu

Table 2: Metabolic Pathways of Related Amphetamine-Type Compounds

| Parent Compound | Metabolic Pathway | Key Enzyme | Resulting Metabolite(s) |

|---|---|---|---|

| Methamphetamine | N-demethylation | CYP2D6 | Amphetamine |

| Methamphetamine | Aromatic Hydroxylation | CYP2D6 | p-hydroxymethamphetamine |

| Amphetamine | Oxidative Deamination/Hydroxylation | CYP2D6 | 4-hydroxyamphetamine, hippuric acid |

This table summarizes the primary metabolic pathways for amphetamine and methamphetamine, highlighting the role of N-demethylation and the enzyme CYP2D6, which are relevant for predicting the metabolism of N-methylated this compound. researchgate.netresearchgate.net

Stereochemical Influences on Pharmacological Profile

The presence of a chiral center at the alpha-carbon of the propan-2-amine side chain means that this compound exists as two enantiomers (R and S). The stereochemistry of a drug can have a significant impact on its pharmacological activity, as enantiomers can exhibit different affinities for chiral biological targets like receptors and enzymes. nih.govresearchgate.net

In many chiral drugs, one enantiomer is significantly more potent or has a different pharmacological profile than the other. nih.gov For example, the (S)-form of a related phenethylamine derivative was found to be more stable and fit better into the binding site of the human dopamine transporter (hDAT) than the (R)-form. nih.gov This difference in three-dimensional structure can prevent the less active enantiomer from effectively binding to its target. nih.gov

The stereoselective metabolism of amphetamine, where the dextroamphetamine isomer is metabolized more rapidly than the levoamphetamine isomer, leads to different half-lives and concentrations of the enantiomers in the body. researchgate.net A similar stereoselective metabolism could be expected for the enantiomers of this compound, which would result in different pharmacokinetic and pharmacodynamic profiles for each isomer. The stereoselective synthesis of related pyrrolidine-containing drugs is an active area of research, underscoring the importance of stereochemistry in drug design. mdpi.comrsc.org

Comparative Analysis with Structurally Related Compounds

A comparative approach is essential to hypothesize the bioactivity of this compound. Examining structurally similar molecules provides insights into how subtle changes in the heterocyclic core or its side chains can dramatically alter pharmacological effects.

The nature of the five-membered nitrogen-containing ring, whether it is the aromatic pyrrole or its saturated counterpart pyrrolidine (B122466), is a critical determinant of a compound's biological and physicochemical properties. cambridgemedchemconsulting.comresearchgate.net Pyrrole and pyrrolidine rings are found in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties. cambridgemedchemconsulting.com

The aromaticity of the pyrrole ring in this compound confers a planar, electron-rich system. nih.gov This planarity can facilitate π-stacking interactions with biological targets. nih.gov In contrast, the pyrrolidine ring is a saturated, non-planar scaffold. researchgate.net This non-planarity, or "pseudorotation," allows it to explore a three-dimensional pharmacophore space more effectively. researchgate.net The interest in pyrrolidine as a scaffold for drug discovery is enhanced by its sp3-hybridization and the potential for multiple stereogenic centers, leading to a variety of stereoisomers with distinct biological profiles. researchgate.net

In drug design, the pyrrolidine scaffold is sometimes preferred due to the unrestricted conformation of the ring, which can be advantageous for receptor binding. cambridgemedchemconsulting.com For instance, in a study of dopamine reuptake inhibitors, compounds with a five-membered pyrrolidine ring showed much stronger inhibitory activity than those with larger, seven-membered rings. biomolther.orgbiomolther.org This suggests that the compact, flexible nature of the five-membered saturated ring is beneficial for this specific activity. The replacement of a phenyl ring with a pyrrole can also impact metabolic stability, often reducing CYP-mediated metabolism. cambridgemedchemconsulting.com

| Feature | Pyrrole Ring System | Pyrrolidine Ring System | Source |

|---|---|---|---|

| Aromaticity | Aromatic, planar, 6 π-electron system | Non-aromatic (aliphatic), non-planar | cambridgemedchemconsulting.comresearchgate.net |

| Conformation | Rigid and planar | Flexible, "pseudorotation," multiple conformations | cambridgemedchemconsulting.comresearchgate.net |

| Interactions | Primarily π-stacking and hydrogen bonding (N-H) | Primarily hydrophobic and hydrogen bonding, allows 3D exploration of binding sites | researchgate.netnih.gov |

| Stereochemistry | Fewer stereocenters typically | Up to four stereogenic carbons, allowing for high stereochemical diversity | researchgate.net |

| Drug Design Preference | Used to reduce electron density vs. a phenyl ring and can improve metabolic stability | Often preferred for its conformational flexibility and 3D structure | cambridgemedchemconsulting.com |

Fusing the pyrrole ring with other cyclic systems creates bicyclic and polycyclic structures like indolizines and pyrroloquinolines, which exhibit a diverse range of biological activities. drughunter.comnih.gov

Indolizine (B1195054) , an isomer of indole, is a nitrogen-fused heterocyclic system with a 10-π electron aromatic structure. nih.gov This scaffold is present in compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govbiomolther.orgdrughunter.com The SAR of indolizine derivatives is highly dependent on the nature and position of substituents. For example, substitutions on the five-membered ring with acyl, carboxyl, or Mannich bases have been linked to anti-inflammatory and antimicrobial activities. nih.gov The planar, electron-rich nature of the indolizine core is considered a key feature for its diverse bioactivities. nih.gov

These fused systems demonstrate that incorporating the pyrrole nucleus into a larger, more complex framework can lead to potent and specific biological activities, governed by the precise arrangement of functional groups on the polycyclic structure.

| Fused System | Core Structure | Key SAR Features | Associated Bioactivities | Source |

|---|---|---|---|---|

| Indolizine | Nitrogen-fused, 10-π electron aromatic system | Substitutions on both five- and six-membered rings dictate activity. Acyl/carboxyl groups on the 5-membered ring are important. | Anticancer, anti-inflammatory, antimicrobial, antioxidant | nih.govbiomolther.orgdrughunter.com |

| Pyrroloquinoline Quinone (PQQ) | A pyrrole ring fused into a larger quinone system | The ortho-quinone structure and carboxyl groups are vital for radical-scavenging. The pyrrole -NH group is essential for antilipid peroxidative effects. | Redox cofactor, antioxidant, neuroprotective | nih.govnih.gov |

This compound is a structural analog of amphetamine, where the phenyl ring of amphetamine is replaced by a 2-substituted pyrrole ring. This substitution is a form of bioisosteric replacement, which can significantly alter the compound's interaction with biological targets and its resulting psychoactivity. nih.govdrughunter.com Amphetamine and its derivatives are psychostimulants that primarily interact with monoamine transporters, including the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. nih.gov

The psychoactivity of amphetamine derivatives is dictated by substitutions on the phenyl ring, the alkyl chain, and the terminal amine. nih.gov For example, α-methylation (as seen in amphetamine) reduces efficacy at the human trace amine-associated receptor 1 (hTAAR1) compared to its parent compound, β-phenethylamine. nih.gov The replacement of amphetamine's phenyl ring with other heterocyclic rings, such as furan (B31954) or thiophene (B33073), has been explored to modulate activity. nih.gov Studies on phenethylamine derivatives show that replacing the phenyl ring with a thiophene ring can be favorable for dopamine reuptake inhibition. biomolther.orgbiomolther.org

| Feature | Amphetamine | This compound | Potential Implication of a Pyrrole Ring | Source |

|---|---|---|---|---|

| Aromatic Ring | Phenyl | 1H-Pyrrol-2-yl | Alters electronics, sterics, and H-bonding potential. | estranky.sk |

| Side Chain | Propan-2-amine (α-methyl) | Propan-2-amine (α-methyl) | The core stimulant pharmacophore is retained. | nih.gov |

| Primary Target | Monoamine Transporters (DAT, NET, SERT), TAAR1 | Presumably Monoamine Transporters and TAAR1 | Affinity and selectivity for transporters are likely altered. | nih.govnih.gov |

| Key Interactions | Hydrophobic and π-π stacking via phenyl ring | Potential for H-bond donation from pyrrole N-H and altered hydrophobic/π-π interactions | May introduce new binding modes or alter existing ones. | cambridgemedchemconsulting.comestranky.sk |

| Metabolism | Subject to CYP-mediated oxidation on the phenyl ring | Likely altered; electron-rich pyrroles can be sites of oxidation, but heteroaromatic rings often change metabolic pathways. | Could lead to different metabolic profile and duration of action. | cambridgemedchemconsulting.com |

Rational Drug Design Based on SAR Insights

The principles of rational drug design can be applied to the this compound scaffold to develop novel compounds with tailored biological activities. The SAR insights gathered from related compounds provide a roadmap for structural modifications. Practical and concise synthetic routes are crucial for creating diverse libraries of these pyrrole candidates to study SAR and optimize lead compounds.

Key strategies for rational design based on this scaffold include:

Bioisosteric Replacement: The pyrrole ring itself is a bioisostere of a phenyl ring. nih.gov Further modifications could involve replacing the pyrrole with other five-membered heterocycles like thiophene, furan, or pyrazole (B372694) to fine-tune electronic properties and metabolic stability. cambridgemedchemconsulting.com

Substitution on the Pyrrole Ring: Adding substituents to the pyrrole ring can modulate potency, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups could be added to alter the ring's electron density, while bulky groups could probe steric tolerance at the receptor binding site.

Modification of the Amine Group: The primary amine can be modified to a secondary or tertiary amine. N-alkylation in amphetamine analogs is known to influence potency and selectivity for different monoamine transporters. nih.gov

Stereochemistry: The α-carbon in the propan-2-amine side chain is a chiral center. Synthesizing and testing individual enantiomers is critical, as biological activity is often stereospecific. For example, the psychoactive conformation of some phenethylamines is specific to one isomer. researchgate.net

By systematically applying these design principles, new analogs of this compound can be developed, potentially leading to compounds with optimized therapeutic profiles for various targets within the central nervous system and beyond.

Pharmacological Investigations and Biological Activities

In Vitro Efficacy Studies

In vitro studies have been instrumental in elucidating the pharmacological potential of pyrrole (B145914) derivatives, revealing their efficacy against various pathogens and cancer cell lines.

Pyrrole-based compounds have demonstrated significant antimicrobial properties, with activity against a wide range of bacteria and fungi. researchgate.netnih.gov

Numerous pyrrole derivatives have shown promising activity against Gram-positive bacteria. For instance, a series of synthesized pyrrole derivatives exhibited notable antibacterial effects against Staphylococcus aureus. researchgate.net Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern, has also been a target for pyrrole-based compounds. nih.gov Some acylphloroglucinol derivatives, which contain a pyrrole-like core, have demonstrated excellent activity against MRSA, with one compound showing a minimum inhibitory concentration (MIC) of 0.98 μg/mL and a minimum bactericidal concentration (MBC) of 1.95 μg/mL. nih.gov These values are significantly lower than those of the standard antibiotic vancomycin. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC in μg/mL) | Reference |

| Acylphloroglucinol derivative A5 | MRSA (ATCC43300) | MIC: 0.98, MBC: 1.95 | nih.gov |

| Pyrrole derivatives | Staphylococcus aureus | Active | researchgate.net |

The efficacy of pyrrole compounds extends to Gram-negative bacteria. Certain synthesized pyrrole derivatives have displayed equipotent activity against Escherichia coli when compared to the standard drug ciprofloxacin (B1669076) at a concentration of 100 μg/mL. researchgate.net Pseudomonas aeruginosa, a common opportunistic pathogen, is another target for which pyrrole-related compounds have been investigated. nih.govnih.gov While specific data on 1-(1H-pyrrol-2-yl)propan-2-amine against these pathogens is limited, the broader class of pyrrole derivatives shows potential in combating Gram-negative infections. researchgate.net

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Pyrrole derivative 3d | Escherichia coli | Equipotent to Ciprofloxacin (at 100 μg/mL) | researchgate.net |

Several pyrrole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. A number of these compounds have shown significant antimycobacterial efficacy, with MIC values ranging from 0.5 to 32 μg/mL against M. tuberculosis CIP 103471. nih.gov For instance, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated an MIC of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Furthermore, novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues have been synthesized and tested against drug-resistant M. tuberculosis, with some showing good activity against the Mycobacterium avium complex (MAC). nih.gov Pyrrolo[1,2-a]quinoline derivatives have also exhibited anti-tuberculosis activity, with one compound being particularly effective against multidrug-resistant strains. mdpi.com

| Compound/Derivative | Mycobacterial Strain | Activity (MIC in μg/mL) | Reference |

| Various pyrrole derivatives | Mycobacterium tuberculosis CIP 103471 | 0.5 - 32 | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |

| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | Mycobacterium tuberculosis H37Rv & MDR strains | 8 & 16 | mdpi.com |

The antifungal potential of pyrrole derivatives is well-documented. mdpi.comnih.gov A series of newly synthesized pyrrole compounds connected to a thiazole (B1198619) ring showed that one derivative was highly active against Candida albicans at a concentration of 100 μg/mL, even more so than the standard drug Clotrimazole. researchgate.net Aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives have also been synthesized and tested against Candida albicans and other Candida species, with one compound demonstrating potent activity comparable to ketoconazole. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Pyrrole-thiazole derivative 3c | Candida albicans | Highly active (at 100 μg/mL) | researchgate.net |

| 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans & Candida spp. | Comparable to Ketoconazole | nih.gov |

The pyrrole scaffold is a key feature in many compounds with anticancer properties. researchgate.net Various pyrrole derivatives have been evaluated for their cytotoxic activity against different cancer cell lines, including the human liver cancer cell line HepG-2 and the human breast cancer cell line MCF-7. mdpi.comresearchgate.net

Several novel pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against MCF-7 cells. nih.gov For instance, some arylthioindole and aroylindole compounds, which are structurally related to pyrroles, have been shown to be potent inhibitors of tubulin polymerization and the growth of MCF-7 breast cancer cells. nih.gov In a study of chalcone-thienopyrimidine derivatives, which can incorporate pyrrole-like structures, antiproliferative activity was observed against both HepG-2 and MCF-7 cell lines. nih.gov Similarly, certain amides of betulonic acid have shown cytotoxic effects against MCF-7 cells. mdpi.com

| Compound/Derivative Class | Cell Line | Effect | Reference |

| Novel pyrrole derivatives | MCF-7 | Dose- and time-dependent cytotoxicity | nih.gov |

| Chalcone-thienopyrimidine derivatives | HepG-2, MCF-7 | Antiproliferative activity | nih.gov |

| Amides of betulonic acid | MCF-7 | Cytotoxic effects | mdpi.com |

| Aroylindole compounds | MCF-7 | Inhibition of cell growth | nih.gov |

Neuropharmacological Activities and Central Nervous System (CNS) Modulation

No specific studies were identified that investigate the neuropharmacological effects or the modulatory activity of this compound on the central nervous system. While other pyrrole-containing molecules have been explored for such properties, this specific compound has not been the subject of published research in this area.

Anti-inflammatory Effects

There is no available research detailing any anti-inflammatory properties of this compound. Studies on other pyrrole derivatives have suggested potential in this area, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Enzyme Inhibition Studies (e.g., InhA, Sortase A, Protein Kinases)

No studies have been published that evaluate the inhibitory effects of this compound on specific enzymes such as InhA, Sortase A, or various protein kinases. Research in this area has focused on more complex pyrrole-containing structures.

In Vivo Biological Activity Assessments

Efficacy in Animal Models of Disease

There are no publicly available reports on the evaluation of this compound in any animal models of disease.

Biological Activity as Pheromonal Components (e.g., in longhorned beetles)

While a related compound, 1-(1H-pyrrol-2-yl)-1,2-propanedione, has been identified as a pheromone component in some longhorned beetles, there is no evidence to suggest that this compound shares this biological activity.

Antiparasitic Activity (e.g., Anticoccidial, Antitrypanosomal, Antimalarial)

The pyrrole ring is a fundamental structure in various compounds that have been investigated for their effects against a range of parasites.

Antimalarial Activity

Pyrrole derivatives have shown promise as antimalarial agents. nih.gov For instance, a class of pyrrolone derivatives has been identified with potent in vitro activity against Plasmodium falciparum. nih.gov A key compound from this series, TDR32750 (8a), demonstrated a half-maximal effective concentration (EC50) of approximately 9 nM against the K1 strain of P. falciparum and showed significant efficacy in a rodent model of malaria when administered intraperitoneally. nih.gov Studies on these pyrrolone derivatives indicated that modifications to the pyrrole ring, such as removing or replacing methyl groups, could impact metabolic stability, while substituting the pyrrole with other heterocycles led to a significant reduction in antimalarial activity. nih.gov

| Compound | Description | In Vivo Activity (P. berghei mouse model) |

| 8a (TDR32750) | Pyrrolone derivative | >99% reduction in parasitemia (100 mg/kg, ip) nih.gov |

| 8b | Pyrrolone derivative | >99% reduction in parasitemia (100 mg/kg, ip) nih.gov |

Antitrypanosomal Activity

The structural motif of a substituted pyrrole (specifically, the reduced form, pyrrolidine) has been associated with antitrypanosomal effects. Studies on fluoroquinolones revealed that those with pyrrolidinyl substitutions at the C-7 position exhibited increased activity against Trypanosoma brucei. nih.gov The presence of bulky substituents on the pyrrolidinyl group was found to enhance both the antitrypanosomal activity and the selective toxicity towards the parasite. nih.gov These compounds are believed to act by inhibiting topoisomerase II, a crucial enzyme for the parasite. nih.gov

Anticoccidial Activity

While direct evidence involving pyrrole-based amines is scarce, research on other nitrogen-containing heterocyclic compounds highlights a strategy for developing antiparasitic agents. For example, while uracil (B121893) itself lacks anticoccidial properties, the attachment of a phenyl side chain at the 1-position can confer potent activity against Eimeria tenella, the causative agent of coccidiosis in chickens. nih.gov This demonstrates the principle that the core heterocyclic structure can be chemically modified to induce significant biological activity.

Insecticidal Activity as Insect Growth Regulators

Insect Growth Regulators (IGRs) are compounds that interfere with the life cycle of insects, offering a more selective and potentially safer alternative to conventional insecticides. nih.govsemanticscholar.org Although research on this compound as an IGR was not found, various other pyrrole derivatives have been synthesized and tested for such properties.

A study focused on new pyrrole derivatives demonstrated their toxicological effects against the cotton leafworm, Spodoptera littoralis. nih.gov Several of the synthesized compounds showed significant insecticidal bioefficacy, with their potency measured by the lethal concentration required to kill 50% of the larval population (LC50). nih.gov The results indicate that the pyrrole scaffold can be a viable starting point for developing new insecticidal agents. nih.gov

| Compound | Target Pest | LC50 (ppm) |

| 6a | Spodoptera littoralis | 0.5707 nih.gov |

| 7a | Spodoptera littoralis | 0.1306 nih.gov |

| 8c | Spodoptera littoralis | 0.9442 nih.gov |

| 3c | Spodoptera littoralis | 5.883 nih.gov |

| b5 | Spodoptera littoralis (second larvae instar) | 26.63 researchgate.net |

| b2 | Spodoptera littoralis (second larvae instar) | 46.35 researchgate.net |

| Lufenuron (Reference) | Spodoptera littoralis (second larvae instar) | 17.01 researchgate.net |

Further research into novel IGRs has explored derivatives of pyrazole (B372694), a structurally similar five-membered nitrogen heterocycle. nih.govacs.org These studies reinforce the idea that small heterocyclic molecules are a rich source for the discovery of new pesticides. nih.govacs.org

Broad-Spectrum Pharmacological Potential of Pyrrole-Based Amines

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a vast spectrum of biological activities. nih.govnih.gov This structural motif is a cornerstone in the development of new therapeutic agents, with numerous pyrrole-based drugs currently on the market. nih.gov

Pyrrole derivatives have demonstrated potential as:

Antibacterial agents , including activity against resistant strains like MRSA. nih.gov

Antiviral compounds . nih.gov

Anticancer agents , with some derivatives showing potent inhibition of key targets like VEGFR-2. nih.gov

Antimalarial drugs . nih.gov

Therapeutics for neurodegenerative diseases , such as Parkinson's and Alzheimer's disease. nih.gov

The versatility of the pyrrole ring allows for diverse chemical substitutions, enabling the fine-tuning of its pharmacological properties. nih.gov The broad biological potential of the pyrrole nucleus suggests that compounds like this compound could serve as valuable starting points for drug discovery programs across various therapeutic areas.

Mechanistic Studies of Biological Action

Identification of Molecular Targets and Ligand-Receptor Interactions

The pyrrole (B145914) moiety is a versatile scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. The specific interactions are often dictated by the nature and positioning of substituents on the pyrrole ring.

Pyrrole derivatives have been investigated for their affinity to various amine receptors, which are crucial in neurotransmission and other physiological processes.

5-HT1A Receptors: The serotonin (B10506) 1A (5-HT1A) receptor is a key target for anxiolytic and antidepressant drugs. The activation of 5-HT1A receptors leads to neuronal hyperpolarization and a reduction in firing rate, which is believed to contribute to their therapeutic effects. While direct binding data for 1-(1H-pyrrol-2-yl)propan-2-amine is scarce, the structurally related compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-known 5-HT1A agonist, demonstrates the importance of an amine-containing side chain for receptor interaction. The propan-2-amine group in this compound could potentially interact with the binding site of the 5-HT1A receptor.

5-HT1B Receptors: The interaction of pyrrole-containing compounds with 5-HT1B receptors is less characterized in the available literature.

β-adrenergic Receptors: Some ligands for serotonin receptors also exhibit affinity for β-adrenergic receptors. For instance, the antagonist (-)-alprenolol shows affinity for both 5-HT1A and β-adrenergic receptors. This cross-reactivity highlights the potential for compounds with similar structural features to interact with multiple receptor types.

Pyrrole-based structures have been identified as inhibitors of various enzymes, indicating their potential as therapeutic agents for infectious diseases and cancer.

InhA: InhA, an enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis, is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA leads to the disruption of the cell wall integrity and subsequent cell death. While direct inhibition of InhA by this compound has not been reported, various pyrrole derivatives have been explored as InhA inhibitors.

Sortase A: Sortase A is a bacterial enzyme that anchors virulence factors to the cell wall of Gram-positive bacteria. Its inhibition is a promising strategy for anti-virulence therapy. Although specific data on this compound is not available, the pyrrole scaffold is a common feature in various heterocyclic inhibitors of Sortase A.

Protein Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is often associated with cancer. Certain pyrrole derivatives have been shown to inhibit protein kinases. For example, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione has been demonstrated to induce apoptosis in human colon carcinoma cells, suggesting its role as a protein kinase inhibitor. Another study reported on 1H-pyrrole derivatives as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.

The bacterial cell wall is a well-established target for antibiotics. The peptidoglycan layer, a key component of the cell wall, is synthesized through a series of enzymatic steps that can be inhibited by small molecules. As mentioned earlier, the inhibition of enzymes like InhA by pyrrole-containing compounds can disrupt the synthesis of mycolic acids in mycobacteria, which is a specialized component of their cell wall.

The bacterial ribosome is a primary target for many antibiotics. While there is no direct evidence of this compound interfering with bacterial protein synthesis, the general ability of small molecules to access and bind to ribosomal RNA or proteins makes this a plausible, yet unverified, mechanism of action.

Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to antibiotic resistance and chronic infections. Some pyrrole derivatives have demonstrated significant anti-biofilm activity. For instance, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation by Listeria monocytogenes. Another study found that certain organosulfur compounds could inhibit biofilm formation by Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Anti-biofilm Activity of a Related Pyrrole Compound

| Compound | Pathogen | Concentration | Biofilm Inhibition (%) |

|---|

Note: The data in this table is for a related compound and not this compound.

The binding of drugs to serum albumins, such as human serum albumin (HSA), is a critical determinant of their pharmacokinetic properties, including their distribution and half-life. The interaction of the structurally related non-steroidal anti-inflammatory drug (NSAID) pirprofen, which contains a pyrrole ring, with HSA has been studied. These studies revealed that the pyrrole ring and the propionic acid side chain are major contributors to the binding to HSA. The binding occurs primarily at site II of the albumin molecule.

Table 2: Binding Characteristics of a Structurally Related Compound to HSA

| Compound | Binding Site on HSA | Key Interacting Moieties |

|---|

Note: The data in this table is for a related compound and not this compound.

Intercalation with Deoxyribonucleic Acid (ctDNA)

There are no available studies that have investigated the intercalative binding of this compound with calf thymus Deoxyribonucleic Acid (ctDNA). Research into the DNA binding properties of this compound, including the determination of binding constants, modes of interaction (such as intercalation, groove binding, or electrostatic interactions), and any resulting structural changes to the DNA, has not been documented in the peer-reviewed literature.

Downstream Signaling Pathway Modulation

Information regarding the modulation of any downstream signaling pathways by this compound is not present in the current body of scientific literature. Consequently, there are no research findings to report on the specific cellular pathways that may be affected by this compound, nor any data on its potential effects on protein expression, enzyme activity, or other signaling cascades within a biological system.

Metabolism and Pharmacokinetics of 1 1h Pyrrol 2 Yl Propan 2 Amine Derivatives

Metabolic Degradation Pathways and their Modulators

The metabolic degradation of pyrrole-containing compounds, including derivatives of 1-(1H-pyrrol-2-yl)propan-2-amine, is primarily orchestrated by cytochrome P450 (CYP450) enzymes in the liver. hyphadiscovery.com The electron-rich nature of the pyrrole (B145914) ring makes it a prime target for oxidative metabolism. hyphadiscovery.com

Key Metabolic Pathways:

Oxidation of the Pyrrole Ring: The most common metabolic route involves the oxidation of the pyrrole ring, particularly at the carbon atoms adjacent to the nitrogen. hyphadiscovery.com This process can lead to the formation of an epoxide intermediate. hyphadiscovery.com This reactive intermediate can then be hydrolyzed to form a diol or undergo rearrangement to yield a pyrrolidinone derivative. hyphadiscovery.com Further oxidation of the pyrrolidinone ring is also possible. hyphadiscovery.com

Ring Opening: Per-oxidative reactions can result in the opening of the pyrrole ring, leading to the formation of various linear metabolites. hyphadiscovery.com In some instances, oxidative ring opening of a pyrrole ring fused to another heterocyclic system, mediated by enzymes like CYP3A4, can lead to oxidative decarboxylation. hyphadiscovery.com

Side Chain Oxidation: The propan-2-amine side chain is also susceptible to metabolic modification. N-dealkylation and oxidative deamination are common pathways for primary amines, leading to the formation of a ketone and the release of ammonia (B1221849).

Conjugation Reactions: Following initial oxidative metabolism (Phase I), the resulting metabolites can undergo Phase II conjugation reactions. Glucuronidation of hydroxylated metabolites or the carboxylic acid moiety, if formed, can occur to facilitate excretion. hyphadiscovery.com

Modulators of Metabolism:

The rate and extent of metabolism of this compound derivatives can be influenced by various factors. Co-administration of drugs that are inhibitors or inducers of CYP450 isoenzymes, such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4, could significantly alter the metabolic clearance of these compounds. nih.gov

Table 1: Predicted Metabolic Pathways of this compound

| Pathway | Enzymes Involved (Predicted) | Resulting Metabolites (Predicted) |

| Pyrrole Ring Oxidation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Epoxides, Pyrrolidinones, Diols |

| Ring Opening | Cytochrome P450 | Linear amine and acid derivatives |

| Side Chain Oxidation | Monoamine Oxidase (MAO), Cytochrome P450 | Ketone, Ammonia |

| Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

Bioavailability Considerations, including CNS Penetration

The bioavailability and ability to cross the blood-brain barrier (BBB) are crucial pharmacokinetic parameters for centrally acting agents. For derivatives of this compound, these properties are largely dictated by their physicochemical characteristics.

Oral Bioavailability:

The oral bioavailability of pyrrole derivatives can be variable and is often limited by first-pass metabolism in the liver. pharmablock.com The extensive metabolism of the pyrrole ring can significantly reduce the amount of active compound reaching systemic circulation. hyphadiscovery.compharmablock.com Formulation strategies and structural modifications are often employed to enhance oral absorption and protect the compound from rapid degradation.

CNS Penetration:

The ability of a compound to penetrate the BBB is critical for its action within the central nervous system. This is often predicted by the logarithm of the brain-to-plasma concentration ratio (logBB). nih.gov Compounds with a logBB value greater than 0.3 are generally considered to readily cross the BBB, while those with a logBB less than -1.0 have poor CNS penetration. nih.gov

The CNS penetration of this compound derivatives would be influenced by:

Lipophilicity: A moderate degree of lipophilicity is generally required for passive diffusion across the BBB.

Polar Surface Area (PSA): A lower PSA is typically associated with better CNS penetration.

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can hinder BBB crossing.

In silico prediction tools can estimate the potential for CNS penetration. For a series of novel pyrrole derivatives, those with high predicted CNS absorption were identified. nih.gov

Table 2: Predicted Physicochemical Properties and their Influence on Bioavailability and CNS Penetration

| Property | Influence on Bioavailability | Influence on CNS Penetration |

| High Lipophilicity | May improve absorption but can also increase metabolic clearance | Favorable for passive diffusion across the BBB |

| Low Polar Surface Area | Can enhance membrane permeability | Generally improves CNS penetration |

| Presence of Ionizable Groups | Can affect solubility and absorption | Ionized molecules do not readily cross the BBB |

| Susceptibility to Metabolism | Reduces oral bioavailability | Limits the amount of active drug reaching the brain |

Influence of Structural Features on Pharmacokinetic Profiles

The pharmacokinetic profile of this compound derivatives can be rationally modified by altering their chemical structure.

Pyrrole Ring Substitutions:

Methyl Groups: The presence of methyl groups on the pyrrole ring has been shown to be metabolically unstable in some pyrrolone antimalarials. acs.org Their removal or replacement can impact metabolic stability, though in some cases, it may also lead to a loss of activity. acs.org

Electron-Withdrawing/Donating Groups: The addition of electron-withdrawing or -donating groups to the pyrrole ring can alter its susceptibility to oxidation, thereby modulating its metabolic rate.

Side Chain Modifications:

Esterification: The introduction of an ester moiety can be a prodrug strategy to improve bioavailability. However, these esters can be rapidly hydrolyzed in vivo. acs.org For example, the methyl ester of a thiophene (B33073) derivative showed higher potency than its carboxylate analog, suggesting the importance of this group for activity. acs.org

Fluorination: The strategic placement of fluorine atoms can block sites of metabolism and improve the pharmacokinetic profile of a compound. nih.gov

Stereochemistry:

The stereochemistry of chiral centers within the molecule can significantly impact its interaction with metabolizing enzymes and transporters, leading to different pharmacokinetic profiles for different enantiomers. acs.org

Table 3: Impact of Structural Modifications on Pharmacokinetic Properties of Pyrrole Derivatives

| Structural Modification | Observed/Predicted Effect on Pharmacokinetics | Reference Compound Class |

| Removal of methyl groups from pyrrole ring | Decreased metabolic stability | Pyrrolone Antimalarials acs.org |

| Variation in side chain length | Altered potency and in vivo activity | Indole- and Pyrrole-derived Cannabinoids nih.gov |

| Introduction of an ester moiety | Potential for rapid in vivo hydrolysis | Thiophene derivative acs.org |

| Fluorination | Improved pharmacokinetic profile | mGluR2 Antagonist nih.gov |

| Change in regioisomeric substitution | Significant difference in biological activity | Pyrrolidine (B122466) derivative acs.org |

Toxicological Assessments and Safety Profiles

In Vitro Cytotoxicity Evaluation in Mammalian Cells

The evaluation of cytotoxicity is a critical first step in assessing the therapeutic potential of a compound. For pyrrole (B145914) derivatives, this is often conducted using various mammalian cell lines. Studies on compounds structurally related to 1-(1H-pyrrol-2-yl)propan-2-amine have demonstrated a range of cytotoxic effects. For instance, various pyrrole derivatives have been tested against human cancer cell lines, including lung (A549), prostate (PC-3), breast (MCF-7), and colon (LoVo) cancer cells, as well as non-cancerous cell lines like human umbilical vein endothelial cells (HUVECs). nih.govnih.govnih.gov

The MTT assay is a common method used to assess cell viability after treatment with these compounds. nih.gov Research has shown that the cytotoxic effects of pyrrole derivatives can be dose- and time-dependent. nih.gov For example, some novel pyrrole hydrazone derivatives have demonstrated low cytotoxicity in safety tests on mouse embryonic fibroblasts. nih.gov In contrast, certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant cytotoxic activity against A549 cells, with IC₅₀ values in the low micromolar range. nih.gov The antiproliferative activity of some pyrrole compounds was found to be more potent against cancer cells than non-cancerous cells, indicating a degree of selectivity. nih.gov

The table below summarizes the cytotoxic activity of various pyrrole derivatives against different cell lines, providing an insight into the potential cytotoxic profile of compounds within this class.

| Compound Class | Cell Line | Activity | Reference |

| Pyrrolo[2,3-d]pyrimidines | A549 (Lung Cancer) | IC₅₀ = 0.35 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | PC-3 (Prostate Cancer) | IC₅₀ = 1.04 µM | nih.gov |

| Pyrrole Hydrazones | SH-4 (Melanoma) | IC₅₀ = 44.63 ± 3.51 μM | nih.gov |

| 1-substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates | Panc-1 (Pancreatic Cancer) | Good cytotoxic effects (IC₅₀ < 92 μM) | nih.gov |

| Phenylpyrroloquinolinones | HeLa (Cervical Cancer) | GI₅₀ = 0.2 nM | nih.gov |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

Strategies for Minimizing Cytotoxicity through Structural Modification

The cytotoxicity of pyrrole-containing compounds can be modulated through strategic structural modifications. This is a key aspect of medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing harmful effects. nih.gov Structure-activity relationship (SAR) studies are crucial in identifying which parts of the molecule can be altered to improve its safety profile. numberanalytics.com

One common strategy involves the substitution on the pyrrole ring. The nature and position of these substituents can have a significant impact on cytotoxicity. For instance, the attachment of electron-withdrawing groups, such as bromo, fluoro, and chloro, on a phenyl ring attached to a pyrrole-based scaffold has been shown to positively influence antiproliferative activity. nih.gov Conversely, in some series of pyrrole derivatives, the introduction of bulky groups at specific positions can alter the compound's activity, for example, by shifting its selectivity between different enzyme isoforms like COX-1 and COX-2. nih.gov

Another approach is the fusion of the pyrrole ring with other heterocyclic systems, such as pyrazine (B50134) or pyridazine, which has been extensively explored to modulate biological activity. nih.gov The synthesis of fused pyrrole and pyrrolidine (B122466) analogs is a strategy to potentially increase biological activities. nih.gov Furthermore, the introduction of specific moieties, like a glycosylated polyamide, has been used to improve properties such as water solubility, which in turn can influence the cytotoxic profile of the parent compound. rsc.org

Therapeutic Index Optimization for Drug Candidates

The therapeutic index (TI) is a quantitative measurement of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. numberanalytics.com A high therapeutic index is preferable as it indicates a wide margin between the effective and toxic doses. numberanalytics.com The optimization of the TI is a critical goal in the development of any new drug candidate. numberanalytics.com

For pyrrole-based drug candidates, several strategies can be employed to optimize the therapeutic index. These strategies are often intertwined with the structural modifications aimed at reducing cytotoxicity. numberanalytics.com

Key strategies for TI optimization include:

Improving Potency and Selectivity: Enhancing the potency of a compound against its intended biological target can lead to a lower effective dose, thereby widening the therapeutic window. Improving selectivity for the target over off-target sites can reduce unwanted side effects. numberanalytics.com For example, designing pyrrole derivatives that are highly selective inhibitors of a specific enzyme, such as COX-2, can minimize the side effects associated with the inhibition of other related enzymes like COX-1. nih.gov

Optimizing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate significantly influences its efficacy and toxicity. numberanalytics.com Medicinal chemistry efforts focus on modifying the chemical structure to improve these properties. For instance, enhancing aqueous solubility through the addition of polar groups can improve a compound's pharmacokinetic profile. nih.gov

Reducing Toxicity: As discussed in the previous section, targeted structural modifications can minimize inherent cytotoxicity. This directly contributes to increasing the therapeutic index by raising the toxic dose threshold. numberanalytics.com

In Silico Modeling: Computational tools and in silico modeling can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates, helping to prioritize compounds with a more favorable predicted therapeutic index for further development. nih.gov

Through a combination of these medicinal chemistry and pharmacological approaches, the therapeutic index of drug candidates derived from the this compound scaffold can be systematically optimized to produce safer and more effective medicines. numberanalytics.com

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Docking Simulations for Target Affinity Prediction

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. For 1-(1H-pyrrol-2-yl)propan-2-amine, docking simulations are instrumental in identifying potential biological targets and estimating the strength of the interaction, or binding affinity. The process involves generating a multitude of possible binding poses of the ligand within the active site of a protein and then using a scoring function to rank these poses.

In studies of related pyrrole (B145914) derivatives, docking has been successfully employed to predict binding to various enzymes, such as EGFR and CDK2. nih.gov The binding energies and interaction patterns of novel compounds are often compared to those of known inhibitors to validate the docking protocol and to identify promising candidates for synthesis. nih.gov For instance, the docking of N-(1H-pyrrol-2-yl)methylene)-4-methylaniline into the active sites of proteins implicated in prostate cancer has shown favorable binding affinities, suggesting its potential as a therapeutic agent. researchgate.net

A typical docking study for this compound would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and then running the docking algorithm. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 6GUH | -7.8 | LEU83, LYS33, GLN131 |

| Epidermal Growth Factor Receptor (EGFR) | 4HJO | -8.2 | MET793, LEU718, GLY796 |

| Monoamine Oxidase A (MAO-A) | 2BXS | -7.5 | TYR407, TYR444, PHE208 |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and its target protein. Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to study the conformational changes in both the ligand and the protein upon binding. nih.gov

For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.gov During the simulation, the trajectory of each atom is calculated over time, allowing for the analysis of various properties, such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, the flexibility of different parts of the protein, and the network of hydrogen bonds at the binding interface. Such simulations have been shown to refine docking results and improve the correlation with experimental binding data. nih.gov

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36m, AMBER |

| Water Model | TIP3P |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.netsemanticscholar.org These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can reveal the charge distribution and the nature of bonding within the molecule. researchgate.net For substituted pyrrole derivatives, QC calculations can help to understand how different functional groups influence the electronic structure and, consequently, the biological activity. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new chemical entities. rsc.org

For this compound, various in silico tools can be used to predict its ADMET properties. These predictions are based on the molecule's structural features and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. Studies on related pyrrole compounds have included predictions of properties like blood-brain barrier penetration, aqueous solubility, and potential for inhibiting key metabolic enzymes like cytochrome P450s. nih.gov

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

| Aqueous Solubility | Good | Favorable for formulation |

Force Field Development and Parametrization for Pyrrole-Containing Amines

Accurate molecular simulations rely on the quality of the force field, which is a set of parameters that describes the potential energy of a system of atoms. nih.gov While general-purpose force fields like CHARMM and AMBER are widely used, they may not have accurate parameters for all chemical moieties, especially for novel compounds. nih.gov

For pyrrole-containing amines like this compound, it may be necessary to develop specific parameters to accurately model their conformational preferences and intermolecular interactions. This process, known as parametrization, typically involves fitting the force field parameters to high-level quantum chemical calculations of the molecule's geometry, vibrational frequencies, and interaction energies with other molecules, such as water. chemrxiv.org The development of a robust force field is essential for obtaining reliable results from MD simulations. chemrxiv.org

| Term | Description | Parameters to be Determined |

|---|---|---|

| Bond Stretching | Energy of bond length deviation from equilibrium | Equilibrium bond length, force constant |

| Angle Bending | Energy of bond angle deviation from equilibrium | Equilibrium bond angle, force constant |

| Torsional (Dihedral) Angle | Energy of rotation around a bond | Barrier height, periodicity, phase angle |

| Non-bonded (van der Waals) | Short-range repulsive and long-range attractive forces | Lennard-Jones parameters (well depth, radius) |

| Non-bonded (Electrostatic) | Coulombic interactions between atomic charges | Partial atomic charges |

De Novo Drug Design Approaches for Novel Analogs

De novo drug design refers to the computational generation of novel molecular structures with desired properties, often without a starting template. mdpi.com These methods can be broadly categorized as either ligand-based or structure-based. mdpi.com

Starting with a fragment or a lead compound like this compound, de novo design algorithms can be used to explore the chemical space around it and generate novel analogs with potentially improved characteristics. Structure-based methods would attempt to "grow" new molecules within the binding site of a target protein, optimizing for favorable interactions. nih.gov Ligand-based approaches would use the known structure-activity relationships of a series of compounds to generate new molecules with similar properties. mdpi.com Recent advances in machine learning and artificial intelligence are further enhancing the capabilities of de novo design. nih.gov

| Step | Description |

|---|---|

| 1. Define Design Objectives | Specify desired properties (e.g., high affinity for a target, good ADMET profile). |

| 2. Select Design Strategy | Choose between ligand-based or structure-based approaches. |

| 3. Generate Candidate Molecules | Use algorithms to construct novel molecular structures. |

| 4. Score and Rank Candidates | Evaluate the generated molecules based on the design objectives. |

| 5. Filter and Select | Apply filters for synthetic accessibility, drug-likeness, and novelty. |

| 6. Iterate and Refine | Refine the design process based on the results of previous cycles. |

Analytical Techniques in Research and Development

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(1H-pyrrol-2-yl)propan-2-amine. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the protons on the pyrrole (B145914) ring, the propyl chain, and the amine group. The chemical shifts (δ) and coupling patterns provide valuable information about the electronic environment and proximity of these protons. For instance, the protons on the pyrrole ring typically appear in the aromatic region of the spectrum. researchgate.netdocbrown.info The integration of the signals corresponds to the ratio of protons in different chemical environments. docbrown.info

¹³C NMR: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present, including those in the pyrrole ring and the propyl side chain.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. nist.govdocbrown.infonist.govnist.gov The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. docbrown.info The fragmentation pattern provides structural information, as specific bonds break to form characteristic smaller ions. For this compound, fragmentation would likely involve cleavage of the bond between the pyrrole ring and the propyl chain, as well as fragmentation of the propyl-amine portion.

Chemical Ionization (CI): CI-MS is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which can be useful for confirming the molecular weight. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. orgchemboulder.com For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H stretching: The primary amine (NH₂) group would show two characteristic stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.comwpmucdn.com The pyrrole N-H group would also show a stretching vibration in a similar region.

C-H stretching: Absorptions due to C-H stretching vibrations in the pyrrole ring and the alkyl chain would be observed. docbrown.info

N-H bending: The primary amine group would also exhibit a bending vibration around 1650-1580 cm⁻¹. orgchemboulder.com

C-N stretching: The C-N stretching of the aliphatic amine would appear in the 1250-1020 cm⁻¹ region. orgchemboulder.comdocbrown.info

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrrole ring in this compound contains a conjugated π-electron system, which would result in characteristic absorption bands in the UV region, typically arising from π → π* transitions. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. rsc.org By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The retention factor (Rf) value of the compound can be determined.

Column Chromatography: Column chromatography is a preparative technique used to purify and isolate this compound from crude reaction mixtures. google.com The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (solvent system) is crucial for achieving good separation. biotage.com For amine compounds, which can interact strongly with acidic silica gel, using a modified stationary phase like amine-functionalized silica or adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the separation. biotage.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This technique is highly sensitive and selective, making it ideal for both qualitative and quantitative analysis. It can be used to confirm the presence of this compound in a complex mixture and to determine its purity with a high degree of accuracy. nih.gov A study on a pyrrole-containing ester derivative utilized a gradient UHPLC method for stability testing, demonstrating the utility of this technique for related compounds. oatext.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places). unimi.it This level of accuracy allows for the calculation of the exact molecular formula of this compound, as it can distinguish between ions with the same nominal mass but different elemental compositions. This is a definitive method for confirming the identity of the synthesized compound.

Compound Information Table

Therapeutic Potential and Clinical Relevance of 1 1h Pyrrol 2 Yl Propan 2 Amine and Its Derivatives

Potential as Antimicrobial Agents, including against Multidrug-Resistant Strains

Derivatives of 1-(1H-pyrrol-2-yl)propan-2-amine have shown promise as antimicrobial agents. Studies on related structures, such as 1,3-bis(aryloxy)propan-2-amines, have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These synthetic compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting a bactericidal mechanism of action. nih.gov The effectiveness of these compounds against multidrug-resistant strains highlights their potential in addressing the critical challenge of antibiotic resistance. nih.gov

Furthermore, the hybridization of the pyrrole (B145914) moiety with other pharmacologically active groups, such as 5-nitroimidazoles, has yielded compounds with antibacterial properties. nih.gov For instance, certain 5-nitroimidazole/pyrrole hybrids have been synthesized and investigated for their activity against various bacterial strains. nih.gov

Applications in Cancer Therapy and Anti-Proliferative Agents

The pyrrole scaffold is a key component in compounds exhibiting anti-proliferative activity against various cancer cell lines. semanticscholar.org For example, new dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives, which incorporate a pyrrole-like structure, have been synthesized and evaluated against hematologic and breast cancer cell lines. nih.gov Several of these derivatives displayed significant cytotoxic activity, with some compounds showing IC₅₀ values in the low micromolar range against leukemia cell lines. nih.gov

Similarly, novel nicotinamide (B372718) derivatives containing a pyridine-2(1H)-thione moiety, a related nitrogen-containing heterocycle, have demonstrated interesting antitumor activity, particularly against human liver and colon cancer cells, while showing low cytotoxicity to healthy cells. semanticscholar.org The structural similarity and biological activity of these related heterocyclic compounds suggest that derivatives of this compound could also be promising candidates for anticancer drug development.

Neurotherapeutic Prospects (e.g., Neuroprotection, CNS Modulation, Antiseizure)

Pyrrole-containing compounds have demonstrated significant potential in the realm of neurotherapeutics, exhibiting neuroprotective, CNS modulatory, and antiseizure properties.

Neuroprotection: Several studies have highlighted the neuroprotective effects of pyrrole derivatives. Pyrrole-based compounds have been shown to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in cellular studies. nih.govresearchgate.net The mechanism of this protection is thought to involve the suppression of oxidative stress, reduction of reactive oxygen species (ROS) production, and inhibition of inflammatory pathways. nih.govresearchgate.net For instance, certain synthetic pyrrole derivatives were found to inhibit apoptosis and suppress the COX-2/PGE2 pathway in in vitro models. nih.govresearchgate.net Furthermore, some pyrrole-containing azomethine compounds have demonstrated significant neuroprotective and antioxidant effects in various in vitro models of oxidative stress. nih.govmdpi.commdpi.com

CNS Modulation: The pyrrole structure is a component of compounds that can modulate central nervous system (CNS) activity. For example, the design of dual inhibitors for acetylcholinesterase (AChE) and BACE1, two key enzymes in Alzheimer's disease, has incorporated the N-benzyl pyrrole moiety. nih.gov This suggests the potential for pyrrole derivatives to interact with crucial CNS targets.

Antiseizure: A number of pyrrole derivatives have been investigated for their anticonvulsant properties. For instance, a series of N-substituted 2,5-dimethyl pyrrole and bipyrrole derivatives were evaluated and some showed signs of anticonvulsant protection in mouse models. researchgate.net Additionally, pyrrolo[2,3-d]pyrimidine-2,4-diones and their intermediates have demonstrated anticonvulsant activity against pentylenetetrazol-induced convulsions in mice. capes.gov.br Hybrid compounds containing a pyrrolidine-2,5-dione core, a related structure, have also shown significant anticonvulsant activity in various seizure models. nih.gov

Table of Neurotherapeutic Research Findings

| Compound Class | Model | Key Findings | Reference(s) |

| Pyrrole-based azomethines | In vitro oxidative stress models | Significant neuroprotective and antioxidant effects. | nih.govmdpi.commdpi.com |

| 1,5-diaryl pyrrole derivatives | 6-OHDA-induced neurotoxicity in PC12 cells | Inhibited apoptosis, suppressed COX-2/PGE2 pathway. | nih.govresearchgate.net |

| N-substituted 2,5-dimethyl pyrrole derivatives | MES and scMET induced seizures in mice | Some compounds showed anticonvulsant protection. | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine-2,4-diones | Pentylenetetrazol-induced convulsions in mice | Demonstrated anticonvulsant activity. | capes.gov.br |

| Pyrrolidine-2,5-dione derivatives | MES, 6 Hz, and scPTZ tests | Significant anticonvulsant activity. | nih.gov |

Anti-inflammatory Drug Development

Pyrrole derivatives have emerged as a promising class of compounds for the development of new anti-inflammatory drugs. nih.gov A number of synthetic pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have been shown to possess potent anti-inflammatory properties, with some compounds exhibiting activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov

The anti-inflammatory potential of these compounds is further supported by studies on related structures. For example, derivatives of 1H-pyrrole-2,5-dione are known for their anti-inflammatory activities. mdpi.com These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.com Additionally, a synthesized succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and the 5-lipoxygenase (5-LOX) enzyme. nih.gov

Role in Combating Tropical and Neglected Diseases (e.g., Antimalarial, Antitrypanosomal)

Derivatives based on the pyrrole scaffold have shown significant promise in the fight against tropical and neglected diseases, particularly malaria and trypanosomiasis.

Antimalarial Activity: Several classes of pyrrole derivatives have demonstrated potent antimalarial activity. Semisynthetic C-10 pyrrole Mannich base derivatives of artemisinin (B1665778) have exhibited nanomolar activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. acs.org Pyrrolone antimalarials have also been identified as potent agents against P. falciparum, although some initial leads suffered from poor solubility and metabolic instability. acs.orgnih.gov Further modifications to the pyrrolone structure have led to derivatives with improved in vitro antimalarial activities. nih.gov Additionally, novel pyrrolizidinyl derivatives of 4-aminoquinoline (B48711) have shown excellent in vitro and in vivo activity against Plasmodium species with low toxicity. nih.gov

Antitrypanosomal Activity: Pyrrole-based compounds have also been investigated for their potential to treat trypanosomiasis. A library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and tested against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov While some of these compounds showed high trypanocidal activity, they also exhibited significant host cell toxicity, indicating a need for further chemical optimization to improve selectivity. nih.gov Furthermore, arylpyrrole-based chalcone (B49325) derivatives have been synthesized and evaluated for their in vitro anti-trypanosomal activity. mdpi.com The hybridization of the pyrrole ring with other heterocyclic systems, such as 1,2,3-triazoles, has also yielded compounds with potent activity against T. cruzi. mdpi.com

Table of Antimalarial and Antitrypanosomal Research Findings

| Disease | Compound Class | Key Findings | Reference(s) |

| Malaria | C-10 pyrrole Mannich base derivatives of artemisinin | Nanomolar activity against chloroquine-sensitive and -resistant P. falciparum. | acs.org |

| Malaria | Pyrrolone derivatives | Potent activity against P. falciparum K1 strain. | acs.org |

| Malaria | Pyrrolizidinyl derivatives of 4-aminoquinoline | Excellent in vitro and in vivo activity against Plasmodium species. | nih.gov |

| Trypanosomiasis | 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols | High trypanocidal activity against T. cruzi. | nih.gov |

| Trypanosomiasis | Arylpyrrole-based chalcones | Demonstrated in vitro anti-trypanosomal activity. | mdpi.com |

| Trypanosomiasis | 1,2,3-Triazole-based hybrids | Potent activity against T. cruzi trypomastigotes. | mdpi.com |

Agricultural and Pest Control Applications (e.g., Insecticidal, Fungicidal)

The pyrrole ring is a key structural feature in a number of compounds with applications in agriculture and pest control, demonstrating both insecticidal and fungicidal properties.

Insecticidal Activity: A number of pyrrole derivatives have been synthesized and shown to possess insecticidal activity. For example, certain pyrrole compounds have been tested against the cotton leafworm, Spodoptera littoralis, with some derivatives showing promising results. acs.org The structure-activity relationship studies indicated that compounds containing acetohydrazide and cyano groups exhibited notable insecticidal bioefficacy. acs.org Furthermore, novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups have shown moderate to good insecticidal activity against various pests, including Aphis craccivora and Plutella xylostella. nih.gov Some 2-aryl-pyrrole derivatives containing ester groups have also exhibited excellent insecticidal activities. researchgate.net

Fungicidal Activity: In addition to their insecticidal properties, pyrrole derivatives have also demonstrated fungicidal activity. The aforementioned diamide compounds also exhibited good antifungal effects. nih.gov Moreover, a series of pyrroloindole analogues were synthesized and screened for their antifungal activities against various plant pathogenic fungi, with some compounds showing potent activity. rsc.org

Potential as Catalytic Agents in Organic Synthesis